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dFKBP-2

PROTAC FKBP12 DC50

dFKBP-2 is the established benchmark CRBN-recruiting PROTAC for FKBP12 knockdown. Unlike simple inhibitors, it induces >80% degradation at 0.1 µM (DC50 <10 nM) via a defined PEG3 linker that is critical for ternary complex formation. This specific linker geometry makes dFKBP-2 non-substitutable with analogs like dFKBP-1, ensuring reproducible data for linker SAR, E3 ligase validation, and mechanistic rescue experiments using carfilzomib or thalidomide.

Molecular Formula C59H76N6O17
Molecular Weight 1141.3 g/mol
Cat. No. B14853162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedFKBP-2
Molecular FormulaC59H76N6O17
Molecular Weight1141.3 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1
InChIKeyPXXLBMHKRNFGTO-AYWDICMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dFKBP-2: CRBN-Recruiting PROTAC for FKBP12 Degradation – Molecular Identity and Baseline Specifications


dFKBP-2 (CAS 1799711-23-1) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) designed to induce cereblon (CRBN)-dependent ubiquitination and proteasomal degradation of FK506-binding protein 12 (FKBP12) [1]. The compound comprises an FKBP12-directed synthetic ligand (SLF) conjugated via a polyethylene glycol (PEG) linker to a phthalimide moiety that recruits the CRBN E3 ubiquitin ligase [1]. With a molecular formula of C59H76N6O17 and a molecular weight of 1141.3 g/mol, dFKBP-2 is supplied as a solid suitable for dissolution in DMSO .

Why dFKBP-2 Cannot Be Substituted with Generic FKBP12 Ligands or Alternative PROTACs


Generic substitution among FKBP12-targeting PROTACs is scientifically invalid due to the critical dependence of degradation efficiency on ternary complex geometry, which is exquisitely sensitive to linker length, composition, and attachment points [1]. Even closely related analogs such as dFKBP-1, which differ only by a single PEG unit in the linker, exhibit distinct degradation potencies (DC50 <10 nM for dFKBP-2 vs. 10 nM for dFKBP-1) and may display differential cellular permeability or off-target profiles [2]. Simple FKBP12 ligands (e.g., SLF, FK506) lack the E3 ligase recruitment moiety entirely and thus fail to induce protein degradation, making them unsuitable for applications requiring FKBP12 knockdown rather than mere inhibition [1].

Quantitative Differentiation Evidence for dFKBP-2 vs. dFKBP-1 and Alternative FKBP12-Targeting Agents


dFKBP-2 vs. dFKBP-1: Head-to-Head DC50 Comparison for FKBP12 Degradation in MV4;11 Cells

In a direct comparative analysis, dFKBP-2 exhibited a DC50 (half-maximal degradation concentration) of <10 nM for FKBP12 degradation in MV4;11 acute myeloid leukemia cells, whereas its closest structural analog dFKBP-1 displayed a DC50 of exactly 10 nM [1]. Both compounds achieved a maximum degradation (Dmax) exceeding 90% under identical experimental conditions [1]. This marginally improved potency for dFKBP-2 may reflect optimized ternary complex geometry conferred by its longer PEG linker.

PROTAC FKBP12 DC50 Degradation Efficiency

Concentration-Dependent Degradation Efficiency: dFKBP-2 Performance at 0.01 µM and 0.1 µM

At a fixed concentration of 0.1 µM, dFKBP-2 reduces FKBP12 protein abundance by over 80% in MV4;11 cells, while at 0.01 µM it achieves approximately 50% reduction [1]. The closest analog dFKBP-1 shows identical degradation percentages at these concentrations (over 80% at 0.1 µM and 50% at 0.01 µM) , indicating that the linker difference between the two compounds does not substantially alter the dose-response profile at these selected concentrations.

PROTAC FKBP12 Dose-Response Degradation Efficiency

CRBN-Dependent Mechanism Confirmation: dFKBP-2 Degradation is Proteasome- and E3 Ligase-Dependent

Mechanistic validation experiments demonstrate that dFKBP-2-induced FKBP12 degradation is fully rescued by co-treatment with the proteasome inhibitor carfilzomib, the NEDD8-activating enzyme inhibitor MLN4924, excess free SLF ligand, or excess free thalidomide [1]. Furthermore, FKBP12 degradation is completely abrogated in CRBN-deficient (CRBN-/-) 293FT cells compared to wild-type controls [1]. This confirms a canonical PROTAC mechanism requiring CRBN engagement, ternary complex formation, and proteasome activity. While these findings are class-level inferences for CRBN-recruiting PROTACs, they provide essential experimental quality control benchmarks for dFKBP-2 users.

PROTAC CRBN Mechanism of Action Control Experiments

Structural Linker Differentiation: PEG3 Linker in dFKBP-2 vs. PEG2 Linker in dFKBP-1

Analysis of the chemical structures reveals that dFKBP-2 contains a longer polyethylene glycol (PEG) linker composed of three ethylene glycol units (PEG3), whereas dFKBP-1 contains a PEG2 linker [1]. This difference is evident from the SMILES strings: dFKBP-2 includes the linker fragment 'NCCCOCCOCCOCCCNC' while dFKBP-1 (not fully resolved in available sources but inferred from molecular weight difference of ~132 g/mol) contains one fewer ethylene glycol unit. Linker length in PROTACs is a critical determinant of ternary complex geometry and degradation efficiency, and even single-unit changes can alter degradation kinetics, selectivity, and the propensity for the 'hook effect' [2].

PROTAC Linker Length Structure-Activity Relationship Ternary Complex

Optimal Application Scenarios for dFKBP-2 Based on Quantified Differentiation Evidence


FKBP12 Chemical Knockdown in Cellular Models Requiring Potent Degradation at Low Nanomolar Concentrations

dFKBP-2 achieves >80% FKBP12 degradation at 0.1 µM and 50% degradation at 0.01 µM [1], with a DC50 below 10 nM [2]. This potency profile makes dFKBP-2 suitable for cellular assays where achieving near-complete FKBP12 knockdown at minimal compound exposure is critical, such as in studying FKBP12-dependent signaling pathways (e.g., TGF-β, mTOR) or in synthetic biology systems employing FKBP12 fusion proteins.

PROTAC Technology Validation and Linker Structure-Activity Relationship (SAR) Studies

The distinct PEG3 linker in dFKBP-2, compared to the PEG2 linker in dFKBP-1, provides a defined chemical tool for investigating how incremental changes in linker length affect ternary complex formation, degradation kinetics, and cellular permeability . Researchers developing next-generation FKBP12 degraders or optimizing PROTAC linkers for other targets can use dFKBP-2 as a reference compound in systematic linker SAR campaigns.

Control Experiments for CRBN-Dependent PROTAC Mechanisms

The well-characterized mechanism of dFKBP-2—requiring CRBN engagement, proteasome activity, and ternary complex formation [3]—enables its use as a positive control or reference degrader when validating novel CRBN-recruiting PROTACs or assessing CRBN expression levels across cell lines. The availability of rescue experiments with carfilzomib, MLN4924, SLF, or thalidomide provides a robust framework for establishing mechanism-of-action in new experimental systems.

Comparative Degrader Studies with Alternative FKBP12 PROTACs (e.g., RC32)

dFKBP-2 serves as a benchmark early-generation CRBN-recruiting FKBP12 degrader against which newer, more potent PROTACs such as RC32 (DC50 ~0.3 nM in Jurkat cells) can be compared . Its well-documented potency and mechanism make it a valuable reference point for assessing improvements in degradation efficiency, linker optimization, or E3 ligase switching in PROTAC development programs.

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